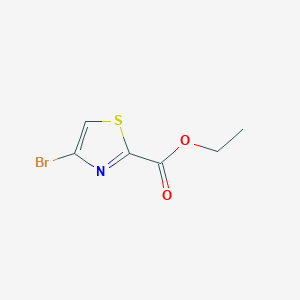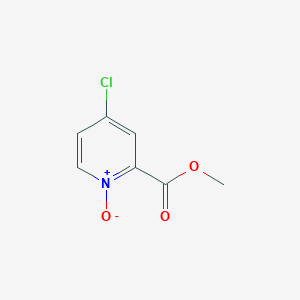
5-(Methoxycarbonyl)piperidine-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives, including 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, is a significant area of research in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . The subsequent reaction of β-enamine diketones with various N-mono-substituted hydrazines afforded the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as major products .Molecular Structure Analysis
The InChI code for 5-(Methoxycarbonyl)piperidine-3-carboxylic acid is 1S/C8H13NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h5-6,9H,2-4H2,1H3,(H,10,11) . The structures of the novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid include its molecular weight of 187.2 g/mol and its IUPAC name, 5-(methoxycarbonyl)-3-piperidinecarboxylic acid .Aplicaciones Científicas De Investigación
Piperidine Derivatives in Pharmaceutical Research
- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Hydrogenation of Functionalised Pyridines
- Application Summary : The hydrogenation of pyridines is a convenient method to synthesize piperidine-containing compounds, which are widely used building blocks in the synthesis of pharmaceutical and agrochemical compounds .
- Methods of Application : The reaction requires a pyridine substrate, a catalyst, and a hydrogen source . A stable, commercially available rhodium compound, Rh 2 O 3, is used for the reduction of various unprotected pyridines .
- Results or Outcomes : The reaction only requires mild conditions, and the substrate scope is broad, making it practically useful .
Functionalized Chemoselective Piperidine Synthesis
- Application Summary : Usuki et al. proposed an interesting example of functionalized chemoselective piperidine synthesis combining multiple stages in one .
- Methods of Application : The synthesis process involves multiple stages combined into one, which could potentially increase efficiency and yield .
- Results or Outcomes : The outcome of this method is a functionalized chemoselective piperidine, which could have various applications in different fields .
Hydrogenation of Functionalised Pyridines
- Application Summary : The hydrogenation of pyridines is a convenient method to synthesize piperidine-containing compounds, which are widely used building blocks in the synthesis of pharmaceutical and agrochemical compounds .
- Methods of Application : The reaction requires a pyridine substrate, a catalyst, and a hydrogen source . A stable, commercially available rhodium compound, Rh 2 O 3, is used for the reduction of various unprotected pyridines .
- Results or Outcomes : The reaction only requires mild conditions, and the substrate scope is broad, making it practically useful .
Functionalized Chemoselective Piperidine Synthesis
- Application Summary : Usuki et al. proposed an interesting example of functionalized chemoselective piperidine synthesis combining multiple stages in one .
- Methods of Application : The synthesis process involves multiple stages combined into one, which could potentially increase efficiency and yield .
- Results or Outcomes : The outcome of this method is a functionalized chemoselective piperidine, which could have various applications in different fields .
Hydrogenation of Functionalised Pyridines
- Application Summary : The hydrogenation of pyridines is a convenient method to synthesize piperidine-containing compounds, which are widely used building blocks in the synthesis of pharmaceutical and agrochemical compounds .
- Methods of Application : The reaction requires a pyridine substrate, a catalyst, and a hydrogen source . A stable, commercially available rhodium compound, Rh 2 O 3, is used for the reduction of various unprotected pyridines .
- Results or Outcomes : The reaction only requires mild conditions, and the substrate scope is broad, making it practically useful .
Safety And Hazards
5-(Methoxycarbonyl)piperidine-3-carboxylic acid is labeled with the GHS07 pictogram, indicating that it is a hazard. The hazard statements include H303 and H320, suggesting that it may be harmful if swallowed and causes eye irritation . Precautionary statements include P305+351+338, advising to rinse cautiously with water for several minutes in case of eye contact .
Direcciones Futuras
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field of research.
Propiedades
IUPAC Name |
5-methoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h5-6,9H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLHCBDMWXAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CNC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678070 | |
| Record name | 5-(Methoxycarbonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxycarbonyl)piperidine-3-carboxylic acid | |
CAS RN |
748113-39-5 | |
| Record name | 5-(Methoxycarbonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391800.png)




![tert-butyl 4-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperazine-1-carboxylate](/img/structure/B1391807.png)






